LP-261

Description

Properties

IUPAC Name |

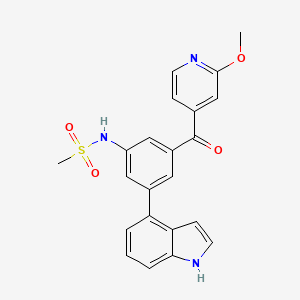

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVDELGTFILMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915412-67-8 | |

| Record name | LP-261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LP-261 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LP-261: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261 is a novel, orally bioavailable small molecule that functions as a potent tubulin-targeting agent.[1][2] It exerts its anticancer effects through a dual mechanism: direct inhibition of tumor cell proliferation via cell cycle arrest and disruption of tumor vasculature through antiangiogenic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[3] It binds to the colchicine-binding site on β-tubulin, a critical component of microtubules.[1][2][4] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, which is essential for the formation and function of the mitotic spindle during cell division. Unlike some other tubulin inhibitors, this compound has been shown to not be a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant tumors.[5]

Signaling Pathway of this compound-Induced G2/M Arrest

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.[1][2] This prevents cells from proceeding through mitosis with a compromised mitotic spindle, ultimately triggering apoptosis in many cancer cell lines.

Caption: this compound induced G2/M arrest signaling pathway.

Antiangiogenic Properties

In addition to its direct effects on tumor cells, this compound exhibits potent antiangiogenic activity.[1][2] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound inhibits the proliferation and migration of endothelial cells, the primary cell type involved in angiogenesis.[1]

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant antitumor activity in a variety of preclinical models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | 0.01 |

| H522 | Lung | 0.01 |

| Jurkat | Leukemia | 0.02 |

| SW-620 | Colon | 0.05 |

| BXPC-3 | Pancreatic | 0.05 |

| PC-3 | Prostate | 0.07 |

GI50: Concentration causing 50% growth inhibition.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Result |

| SW620 | Colon Adenocarcinoma | 50 mg/kg, p.o., twice daily | Significant tumor growth inhibition |

| LNCaP | Prostate Cancer | 50 mg/kg, p.o., twice daily, 5 days/week | No effect |

| PC3 | Prostate Cancer | 50 mg/kg, p.o., twice daily, 5 days/week | No effect |

| PC3 | Prostate Cancer | 100 mg/kg, p.o., twice daily, 3 days/week | Complete inhibition of tumor growth |

| SW620 (with Bevacizumab) | Colon Adenocarcinoma | Low dose this compound (oral) + Bevacizumab | Significantly improved tumor inhibition |

p.o.: per os (by mouth)

Experimental Protocols

In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with growth factors and serum.

-

Seeding: HUVECs are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50 nM to 10 µM) or a vehicle control.[1]

-

Incubation: Cells are incubated for a period of 24 to 72 hours.[4]

-

Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

-

Data Analysis: The absorbance is read using a microplate reader, and the GI50 value is calculated.

Caption: Experimental workflow for the HUVEC proliferation assay.

Ex Vivo Rat Aortic Ring Assay

This assay provides a more complex model to study angiogenesis, incorporating multiple cell types and cell-matrix interactions.[6]

Methodology:

-

Aorta Excision: Thoracic aortas are dissected from rats under sterile conditions.

-

Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

-

Treatment: The rings are cultured in serum-free medium containing various concentrations of this compound (e.g., 20 nM to 10 µM) or a vehicle control.[1]

-

Incubation: The plates are incubated for several days (typically 7-14 days) to allow for the outgrowth of microvessels.

-

Quantification: The extent of microvessel outgrowth is quantified by image analysis, measuring parameters such as the number and length of sprouts.

Caption: Experimental workflow for the rat aortic ring assay.

In Vivo Mouse Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., SW620, LNCaP, PC3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally according to a specified dosing schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Caption: Experimental workflow for in vivo mouse xenograft studies.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action centered on tubulin inhibition. Its ability to induce G2/M cell cycle arrest and inhibit angiogenesis, coupled with its oral bioavailability and potential to overcome multidrug resistance, makes it a strong candidate for further clinical development. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this compound.

References

- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | tubulin inhibitor | anticancer agent | mitotic inhibitor | CAS# 915412-67-8 | InvivoChem [invivochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab | CiNii Research [cir.nii.ac.jp]

- 6. Rat Aortic Ring Assay | Thermo Fisher Scientific - KR [thermofisher.com]

LP-261 Tubulin Binding Site: A Technical Overview

Introduction: LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl) phenyl)methanesulfonamide) is a novel, orally active small molecule that functions as a potent tubulin-binding agent.[1][2] It was rationally designed based on the crystal structures of known colchicine site inhibitors complexed with tubulin.[1] As a microtubule-targeting agent, this compound disrupts the cellular cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer chemotherapy.[1][2] Notably, this compound has demonstrated efficacy in preclinical models and appears to circumvent multidrug resistance issues associated with other tubulin inhibitors, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump (ABCB1).[1][3] This technical guide provides a detailed examination of the this compound binding site on tubulin, its mechanism of action, and the experimental methodologies used for its characterization.

Tubulin Binding Site and Mechanism of Action

This compound exerts its anti-mitotic effects by directly interacting with tubulin, the heterodimeric protein subunit of microtubules.

1.1. Binding Site: this compound binds to the colchicine binding site on the β-tubulin subunit.[1][4][5] This site is a well-established pocket for small molecule inhibitors that destabilize microtubules. The binding of this compound to this site is reversible.[3] By occupying the colchicine domain, this compound introduces a conformational change in the tubulin dimer that prevents it from polymerizing into microtubules. This competitive binding with colchicine has been experimentally verified.[2][6][7]

1.2. Mechanism of Action: The primary mechanism of action for this compound is the inhibition of tubulin polymerization .[2][6] Microtubules are dynamic polymers that undergo constant phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This process is essential for the formation of the mitotic spindle during cell division.

By binding to soluble αβ-tubulin dimers, this compound prevents their addition to the growing plus-ends of microtubules. This shifts the equilibrium of microtubule dynamics towards depolymerization, leading to a net loss of microtubule polymer. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][2][4] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

In addition to its direct cytotoxic effects, this compound is also a potent inhibitor of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][4] It achieves this by inhibiting the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The data is summarized below.

Table 1: In Vitro Tubulin Inhibition

| Assay Type | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Tubulin Polymerization | EC50 | 3.2 - 5.0 | [2][6][7] |

| [³H]Colchicine Competition | EC50 | 3.2 | [2][6][7] |

| [³H]Colchicine Competition | % Inhibition @ 30 µM | 79% |[2][6][7] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| NCI-60 Panel (average) | Various | GI50 | ~0.10 | [1][4] |

| MCF-7 | Breast | IC50 | 0.01 | [2][6][7] |

| NCI-H522 | Non-Small-Cell Lung | IC50 | 0.01 | [6][7] |

| Jurkat | T-cell Leukemia | IC50 | 0.02 | [2][6][7] |

| SW-620 | Colon | IC50 | 0.05 | [2][6][7] |

| BXPC-3 | Pancreatic | IC50 | 0.05 | [2][6][7] |

| PC-3 | Prostate | IC50 | 0.07 |[2][6][7] |

Table 3: Anti-Angiogenic Activity

| Assay Type | Cell/Tissue | Effect | Concentration | Reference |

|---|---|---|---|---|

| HUVEC Proliferation | Endothelial Cells | Dose-dependent inhibition | 0.1 - 10 µM | [1] |

| Rat Aortic Ring Assay | Aortic Tissue | >50% growth inhibition | 50 nM |[1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These represent standard protocols adapted for the analysis of a novel tubulin inhibitor.

3.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering or fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

Prepare a 10 mM GTP stock solution in TPB.

-

Reconstitute lyophilized, purified tubulin (>99%) to 3 mg/mL in ice-cold TPB. Keep on ice at all times.

-

Prepare a 10X stock solution of this compound in DMSO, followed by serial dilutions in TPB to achieve final desired concentrations.

-

-

Reaction Setup:

-

In a pre-warmed (37°C) 96-well plate, add TPB, GTP (to a final concentration of 1 mM), and the desired concentration of this compound (or vehicle control - DMSO).

-

To initiate the reaction, add the cold tubulin solution to each well. The final volume should be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60 minutes.

-

-

Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the final steady-state absorbance for each concentration.

-

Calculate the EC50 value by plotting the inhibition of polymerization against the log of this compound concentration.

-

3.2. [³H]-Colchicine Competition Binding Assay

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled [³H]-colchicine.

Protocol:

-

Reagent Preparation:

-

Prepare Binding Buffer: 10 mM phosphate buffer (pH 7.0), 1 mM MgCl₂, 0.1 mM GTP.

-

Prepare a solution of purified tubulin (e.g., 1 µM) in Binding Buffer.

-

Prepare a stock of [³H]-colchicine (e.g., 5 µM) in Binding Buffer.

-

Prepare serial dilutions of unlabeled this compound and unlabeled colchicine (for positive control) in Binding Buffer.

-

-

Reaction Setup:

-

In microcentrifuge tubes, combine tubulin, [³H]-colchicine, and varying concentrations of this compound (or vehicle/unlabeled colchicine).

-

Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

-

-

Separation and Measurement:

-

Separate protein-bound from free [³H]-colchicine. A common method is rapid filtration through a DEAE-cellulose filter membrane, which retains the negatively charged tubulin protein.

-

Wash the filters quickly with ice-cold Binding Buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Analysis:

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the percentage of [³H]-colchicine binding inhibition for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percent inhibition against the log of this compound concentration.

-

3.3. Cell Viability and Cytotoxicity Assay (e.g., SRB Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Plating:

-

Seed cells (e.g., MCF-7, SW-620) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) prepared in a complete culture medium. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

-

Cell Fixation and Staining:

-

Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

-

Measurement and Analysis:

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 or IC50 value by plotting the percentage of growth inhibition against the log of this compound concentration.

-

3.4. Cell Cycle Analysis

This protocol uses flow cytometry to determine the cell cycle phase distribution of cells treated with this compound.

Protocol:

-

Cell Treatment:

-

Culture cells in 6-well plates and treat with this compound at its approximate IC50 concentration (and a vehicle control) for a set time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.

-

References

- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | tubulin inhibitor | anticancer agent | mitotic inhibitor | CAS# 915412-67-8 | InvivoChem [invivochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

LP-261: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LP-261, a novel small molecule inhibitor of tubulin polymerization. The information is compiled from publicly available scientific literature and chemical databases.

Chemical Structure and Properties

This compound is a potent, orally active antimitotic agent.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | PubChem |

| Molecular Formula | C22H19N3O4S | PubChem |

| Molecular Weight | 421.47 g/mol | DC Chemicals |

| CAS Number | 915412-67-8 | DC Chemicals |

| SMILES | CS(=O)(=O)NC1=CC(=CC(=C1)C2=CNC3=C2C=CC=C3)C(=O)C4=CC(=NC=C4)OC | PubChem |

| InChI Key | InChIKey=VADKZNMSYPAQSI-UHFFFAOYSA-N | PubChem |

Mechanism of Action and Biological Activity

This compound exerts its biological effects by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This activity has been demonstrated in in vitro tubulin polymerization assays.

Table 2: In Vitro Activity of this compound

| Assay | Metric | Value | Source(s) |

| Tubulin Polymerization | EC50 | 3.2 µM | MedChemExpress |

| [3H]Colchicine Competition Binding | EC50 | 3.2 µM | MedChemExpress |

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source(s) |

| MCF-7 | Breast Cancer | 0.01 | InvivoChem |

| NCI-H522 | Non-Small Cell Lung Cancer | 0.01 | InvivoChem |

| Jurkat | T-cell Leukemia | 0.02 | InvivoChem |

| SW-620 | Colorectal Adenocarcinoma | 0.05 | InvivoChem |

| BXPC-3 | Pancreatic Adenocarcinoma | 0.05 | InvivoChem |

| PC-3 | Prostate Cancer | 0.07 | InvivoChem |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of this compound.

Table 4: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Species | Model | Dosing | Result | Source(s) |

| Pharmacokinetics | |||||

| Tmax | Rat | - | 4 mg/kg, single oral gavage | 2.0 h | MedChemExpress |

| t1/2 | Rat | - | 4 mg/kg, single oral gavage | 1.4 h | MedChemExpress |

| Efficacy | |||||

| Tumor Growth Inhibition | Mouse | NCI-H522 xenograft | 50 mg/kg, twice daily oral gavage for 28 days | 96% reduction in mean tumor volume | MedChemExpress |

| Tumor Growth Inhibition | Mouse | NCI-H522 xenograft | 15 mg/kg, twice daily oral gavage for 28 days | 41% inhibition in mean tumor volume | MedChemExpress |

Signaling Pathways

The primary mechanism of action of this compound, inhibition of tubulin polymerization, triggers a cascade of downstream signaling events, culminating in G2/M cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are described in the primary scientific literature. While the full text of the key publication, "Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (this compound), a potent antimitotic agent" (J Med Chem. 2011, 54(1), 179-200), is not publicly available through open-access channels, this section outlines the general methodologies for key experiments based on available information.

General Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of a tubulin inhibitor like this compound.

Synthesis and Purification

The synthesis of this compound involves a multi-step organic synthesis route. The final product is typically purified by column chromatography and its identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Disclaimer: The detailed, step-by-step protocols for the synthesis and purification of this compound are proprietary and are contained within the primary research publication which is not publicly accessible.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.

-

General Procedure:

-

Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

-

The test compound (this compound) or vehicle control is added to the reaction mixture.

-

The change in absorbance or fluorescence is monitored over time using a plate reader.

-

The EC50 value is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

-

General Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated for a few hours.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

The IC50 value is determined from the dose-response curve.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content.

-

General Procedure:

-

Cells are treated with this compound or vehicle control for a specified time.

-

Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.

-

Cells are stained with a DNA-intercalating dye (e.g., PI).

-

The fluorescence of individual cells is measured by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases is quantified based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Conclusion

This compound is a potent and orally bioavailable small molecule inhibitor of tubulin polymerization with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent G2/M cell cycle arrest, makes it a promising candidate for further drug development. This technical guide provides a summary of the currently available information on this compound to aid researchers in the fields of oncology and drug discovery. For detailed experimental procedures, access to the primary research literature is recommended.

References

LP-261: A Technical Guide to Synthesis and Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261, chemically known as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a novel, orally bioavailable small molecule that targets tubulin polymerization, a critical process in cell division. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Its potent anti-mitotic and anti-angiogenic properties have positioned it as a promising candidate in oncology research. This technical guide provides an in-depth overview of the synthesis of this compound, discusses potential formulation strategies for oral delivery, and details its mechanism of action and relevant experimental protocols.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages modern organic chemistry techniques to construct its complex molecular architecture. The core of the synthesis strategy involves the sequential coupling of three key building blocks to a central phenyl ring.

A pivotal publication in the Journal of Medicinal Chemistry outlines a convergent synthetic route that utilizes a functionalized dibromobenzene intermediate. This approach allows for the controlled and sequential introduction of the indole, methoxyisonicotinoyl, and methanesulfonamide moieties.

The key reactions in the synthesis of this compound are:

-

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is employed to form the carbon-carbon bond between the central phenyl ring and the 1H-indol-4-yl group.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form the carbon-nitrogen bond, attaching the methanesulfonamide group to the phenyl ring.

While the exact, detailed step-by-step protocol for the industrial-scale synthesis of this compound is proprietary, the general synthetic strategy provides a clear roadmap for medicinal chemists to produce this and related analogs for research purposes.

Formulation of this compound for Oral Administration

This compound has been specifically designed for oral bioavailability. The formulation of a poorly water-soluble compound like this compound for effective oral delivery presents significant challenges, primarily related to maximizing its dissolution and absorption in the gastrointestinal tract. While specific details of the clinical formulation of this compound are not publicly available, general strategies for formulating such compounds provide a strong indication of the approaches that could be employed.

For preclinical in vivo studies, a common approach involves dissolving the compound in a mixture of solvents and surfactants to create a solution or suspension suitable for oral gavage. A typical formulation for such studies might consist of:

-

Dimethyl sulfoxide (DMSO): A powerful solubilizing agent.

-

Polyethylene glycol 300 (PEG300): A water-miscible co-solvent that enhances solubility.

-

Tween 80: A non-ionic surfactant that improves wetting and dispersion.

-

Water or Saline: The vehicle for administration.

For a final pharmaceutical dosage form intended for human use, more advanced formulation technologies are likely employed. These can include:

-

Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous state, which can significantly enhance its dissolution rate and bioavailability.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to improve the solubility and absorption of lipophilic drugs.

-

Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to faster dissolution.

The selection of excipients is critical in developing a robust oral formulation. Common excipients for poorly soluble drugs include polymers (e.g., HPMC, PVP), surfactants (e.g., polysorbates, Cremophor), and lipids (e.g., triglycerides, phospholipids).

Mechanism of Action: Tubulin Polymerization Inhibition and G2/M Arrest

This compound exerts its anticancer effects by disrupting the normal function of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and, most critically, cell division.

The primary mechanism of action of this compound involves the following steps:

-

Binding to Tubulin: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer.

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.

-

Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.

-

G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition phase.

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

dot

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Mean GI50 (NCI-60) | ~100 nM | NCI-60 Panel | |

| IC50 (MCF-7) | 0.01 µM | Human Breast Cancer | |

| IC50 (H522) | 0.01 µM | Human NSCLC | |

| IC50 (Jurkat) | 0.02 µM | Human T-cell Leukemia | |

| IC50 (SW-620) | 0.05 µM | Human Colorectal Adenocarcinoma | |

| IC50 (BXPC-3) | 0.05 µM | Human Pancreatic Cancer | |

| IC50 (PC-3) | 0.07 µM | Human Prostate Cancer | |

| Tubulin Polymerization (EC50) | 3.2 µM | In vitro assay |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability | High | Rat | Oral gavage | |

| Tmax | 1.5 - 2 h | Human | Oral | |

| t1/2 | ~1.8 h | Human | Oral | |

| Tumor Growth Inhibition (PC3 Xenograft) | Complete | Mouse | Schedule-dependent | |

| Tumor Growth Inhibition (SW620 Xenograft) | Excellent (comparable to paclitaxel) | Mouse | Not specified |

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for confirming the direct inhibitory effect of this compound on microtubule formation.

dot

Caption: Workflow for a typical tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Purified tubulin is resuspended in a glutamate-based polymerization buffer (G-PEM) containing GTP.

-

Serial dilutions of this compound are prepared in the appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The tubulin solution is pre-incubated with various concentrations of this compound or control compounds on ice to allow for binding.

-

Polymerization is initiated by warming the samples to 37°C in a temperature-controlled spectrophotometer.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

-

Data Analysis:

-

The rate of polymerization is calculated for each concentration of this compound.

-

The EC50 value, the concentration of this compound that inhibits polymerization by 50%, is determined by plotting the polymerization rate against the log of the compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

dot

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Cancer cells are seeded in culture plates and allowed to adhere.

-

Cells are then treated with various concentrations of this compound or a vehicle control for different time periods.

-

-

Cell Preparation:

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

-

DNA Staining:

-

Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and prevent its staining.

-

-

Flow Cytometry:

-

The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

-

Data Analysis:

-

The resulting data is displayed as a histogram, where cells in the G1 phase (2n DNA content) form the first peak, cells in the G2/M phase (4n DNA content) form the second peak, and cells in the S phase (intermediate DNA content) are distributed between the two peaks. The percentage of cells in each phase is quantified to determine the effect of this compound on cell cycle progression.

-

Mouse Xenograft Model

This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.

dot

LP-261: A Technical Guide on Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261, a novel, orally active tubulin-binding agent, has demonstrated significant antiangiogenic and antitumor properties in preclinical and early clinical studies. Its favorable pharmacokinetic profile, including high oral bioavailability and the ability to circumvent common mechanisms of multidrug resistance, positions it as a promising candidate for the treatment of advanced solid malignancies. This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, presenting key data from preclinical and clinical investigations. Detailed experimental protocols for pivotal studies are outlined, and its mechanism of action is visualized to offer a complete picture for researchers and drug development professionals.

Introduction

This compound (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide) is a small molecule that targets the colchicine-binding site of tubulin, leading to a disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase.[1][2] Unlike many conventional chemotherapeutic agents, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][3] This characteristic, combined with its high oral bioavailability, makes this compound a compelling agent for further development. This document synthesizes the available data on the oral bioavailability and pharmacokinetic profile of this compound in both preclinical models and human subjects.

Pharmacokinetic Profile

Preclinical Pharmacokinetics in Rats

This compound exhibits excellent oral bioavailability in rodent models. A study in rats demonstrated an oral bioavailability of 80%.[3] The compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of 2 hours. The terminal half-life (t1/2) after intravenous administration was determined to be 1.4 ± 0.2 hours, indicating relatively rapid elimination.[3]

| Parameter | Value (Rats) | Route of Administration |

| Oral Bioavailability (F%) | 80% | Oral |

| Tmax | 2 hours | Oral |

| Terminal Half-life (t1/2) | 1.4 ± 0.2 hours | Intravenous |

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats.

Clinical Pharmacokinetics in Humans

A Phase I dose-escalation study in patients with advanced solid malignancies provided the first insights into the pharmacokinetics of this compound in humans. The study reported rapid absorption with a Tmax of 1.5 to 2 hours, which is consistent with the preclinical findings.[3] The elimination half-life was also short, approximately 1.8 hours.[3] Encouragingly, the study observed proportional increases in Cmax (maximum plasma concentration) and AUC (area under the curve) with increasing doses, and steady-state blood levels were achieved without any apparent drug accumulation.[3] In a cohort receiving 80 mg/m² twice daily, Cmax values were approximately 500 nanomolar.[3]

| Parameter | Value (Humans) | Dosing Cohort |

| Tmax | 1.5 - 2 hours | Multiple |

| Half-life (t1/2) | ~1.8 hours | Multiple |

| Cmax | ~500 nM | 80 mg/m² b.i.d. |

| Dose Proportionality | Cmax and AUC increase proportionally with dose | 5 to 80 mg/m² b.i.d. |

| Accumulation | No apparent accumulation | Multiple |

Table 2: Human Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in rats.

Methodology:

-

Animal Model: The specific strain of rats used is not detailed in the available literature.

-

Drug Administration: this compound was administered via both oral (PO) and intravenous (IV) routes. The exact doses and vehicle used were not specified.

-

Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified).

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using WinNonlin 4.0 software to calculate key pharmacokinetic parameters including AUC, t1/2, clearance (CL), and volume of distribution at steady state (Vss). Oral bioavailability (F) was calculated using the standard formula: %F = 100 × (AUC_Oral × Dose_IV) / (AUC_IV × Dose_PO).[3]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.

Methodology:

-

Cell Line: Caco-2 human colon adenocarcinoma cells were used. These cells differentiate into a monolayer that mimics the intestinal epithelium.

-

Assay Setup: Caco-2 cells were seeded on permeable supports in a transwell plate system, allowing for the measurement of drug transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa.

-

Transport Studies: The transport of this compound across the Caco-2 monolayer was measured in both directions. The apparent permeability (Papp) was calculated.

-

Results: The apical to basolateral permeability was found to be higher than the basolateral to apical permeability, with Papp values ranging from 6.60 ± 0.42 × 10⁻⁶ cm/s to 9.0 ± 1.99 × 10⁻⁶ cm/s in the absorptive direction.[2] The lower permeability in the reverse direction (4.59 ± 2.19 × 10⁻⁶ cm/s to 5.15 ± 1.96 × 10⁻⁶ cm/s) suggested that this compound is not a significant substrate for efflux transporters like P-gp.[2]

Phase I Clinical Trial

Objective: To determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound in patients with advanced solid malignancies.

Methodology:

-

Study Design: An open-label, multi-center, dose-escalation study.

-

Patient Population: Patients with advanced solid tumors who had failed prior therapies.

-

Dosing Regimen: this compound was administered orally twice daily (b.i.d.) in 21-day or 28-day cycles. Dose escalation occurred in sequential cohorts, ranging from 5 to 80 mg/m².[3]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to characterize the pharmacokinetic profile of this compound in humans.

-

Investigators: The study was conducted at the Sarah Cannon Research Institute under the direction of Dr. Howard Burris and at the Cancer Therapy and Research Center under the direction of Dr. Murlidhar Beeram.[3]

Visualizations

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound, from tubulin binding to apoptosis.

Oral Drug Absorption and First-Pass Metabolism Workflow

Caption: General workflow of oral drug absorption and first-pass metabolism.

Metabolism and Excretion

Detailed information regarding the specific metabolic pathways and excretion routes of this compound is not currently available in the public domain. As an indole-containing compound, potential metabolic pathways could include oxidation of the indole ring and N-dealkylation, followed by conjugation reactions such as glucuronidation or sulfation to facilitate excretion. However, without specific studies, this remains speculative. Further research is required to fully elucidate the metabolic fate of this compound in vivo.

Conclusion

This compound is a promising oral anticancer agent with a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid absorption, and a lack of interaction with the P-gp efflux pump. The data from both preclinical and early clinical studies support its continued development. This technical guide provides a consolidated resource for understanding the key pharmacokinetic properties of this compound, which will be critical for designing future clinical trials and optimizing its therapeutic potential. Further studies are warranted to fully characterize its metabolism and excretion pathways.

References

- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

LP-261: A Novel Colchicine Binding Site Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-261 is a novel, orally active, small molecule tubulin inhibitor that demonstrates potent anti-cancer and anti-angiogenic properties in preclinical models.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. This compound binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[1][3] Notably, it exhibits potent activity against a wide range of cancer cell lines and has shown significant tumor growth inhibition in multiple xenograft models.[1][2] Furthermore, this compound is not a substrate for the P-glycoprotein (P-gp) transporter, suggesting its potential to overcome multidrug resistance.[4] This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The core mechanism involves:

-

Binding to the Colchicine Site: this compound binds to the colchicine binding site on β-tubulin, one of the three pharmacologically active sites on the tubulin heterodimer.[1] This binding is reversible.[4]

-

Inhibition of Tubulin Polymerization: By occupying the colchicine site, this compound inhibits the polymerization of tubulin into microtubules.[3][5] This disruption of microtubule dynamics is a key initiating event in its cytotoxic cascade.

-

Cell Cycle Arrest: The interference with microtubule formation and function activates the spindle assembly checkpoint, leading to a potent G2/M phase cell cycle arrest.[1][3]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The mean GI50 (concentration for 50% growth inhibition) in the NCI60 cancer cell line screen was approximately 100 nM.[2]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.01 | [3] |

| H522 | Non-Small Cell Lung Cancer | 0.01 | [3] |

| Jurkat | T-cell Leukemia | 0.02 | [3] |

| SW-620 | Colorectal Adenocarcinoma | 0.05 | [3] |

| BXPC-3 | Pancreatic Cancer | 0.05 | [3] |

| PC-3 | Prostate Cancer | 0.07 | [3] |

This compound also exhibits significant anti-angiogenic properties, inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner and preventing microvessel outgrowth in the rat aortic ring assay at nanomolar concentrations.[1] Greater than 50% growth inhibition in the rat aortic ring assay was observed at 50 nM.[1]

In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in several mouse xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| SW620 | Colon Adenocarcinoma | 50 mg/kg, oral, twice daily | Significant inhibition compared to control at day 14 (P=0.009) | [1] |

| PC3 | Prostate Cancer | Not specified | Complete inhibition of tumor growth (schedule-dependent) | [1] |

| NCI-H522 | Non-Small Cell Lung Cancer | 50 mg/kg, oral gavage, twice daily for 28 days | 96% reduction in mean tumor volume | [5] |

| NCI-H522 | Non-Small Cell Lung Cancer | 15 mg/kg, oral gavage, twice daily for 28 days | 41% inhibition after 28 days | [5] |

In combination studies, low-dose oral this compound (12.5 mg/kg) with bevacizumab resulted in significantly improved tumor inhibition in the SW620 xenograft model compared to low-dose this compound alone.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability.[1] In rats, a single oral gavage dose of 4 mg/kg resulted in a terminal half-life of 1.4 hours and a Tmax of 2.0 hours.[3] A Phase I study in patients with advanced solid malignancies showed that this compound is rapidly absorbed (Tmax 1.5 - 2h) and eliminated (t½ ~ 1.8 h), with no indication of accumulation or metabolic induction.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Thaw tubulin and GTP on ice. Prepare working solutions of this compound by diluting the stock in General Tubulin Buffer.

-

Reaction Setup: On ice, add the following to a pre-chilled 96-well plate:

-

General Tubulin Buffer

-

This compound at various concentrations (or vehicle control)

-

GTP to a final concentration of 1 mM

-

Purified tubulin to a final concentration of 2 mg/mL

-

-

Initiation of Polymerization: Place the plate in the microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[1][6]

-

Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control. The EC50 value can be calculated from a dose-response curve.[3]

Cell Viability (MTS) Assay

This colorimetric assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTS reagent (containing an electron coupling reagent like PES)

-

Microplate reader capable of reading absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[7]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NSG mice)

-

Human cancer cell line

-

Matrigel (optional, can improve tumor take rate)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired human cancer cells. On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[8]

-

Tumor Growth and Cohort Formation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

-

Drug Administration: Administer this compound orally (e.g., by gavage) according to the desired dosing schedule (e.g., 50 mg/kg, twice daily).[1] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the anti-tumor efficacy.

Experimental Workflow and Signaling Visualization

Conclusion

This compound is a promising novel colchicine binding site inhibitor with potent anti-tumor and anti-angiogenic activities. Its oral bioavailability and ability to circumvent P-gp-mediated resistance make it an attractive candidate for further clinical development. The data summarized and the protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in various cancer indications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: csab04371 [genome.jp]

LP-261 and its Role in G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261 is a novel, orally bioavailable small molecule that functions as a tubulin-binding agent. By interacting with the colchicine-binding site on β-tubulin, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation. This interference triggers the spindle assembly checkpoint (SAC), leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its induction of G2/M arrest. The guide includes a summary of its anti-cancer activities, detailed hypothetical experimental protocols for its study, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound

This compound is a promising anti-cancer agent that has demonstrated both anti-angiogenic and anti-tumor activities in preclinical models.[1][2] Its mechanism of action is centered on its ability to bind to the colchicine site of tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of the microtubule network is a well-established strategy in cancer therapy, as it preferentially affects rapidly dividing cells that are dependent on the proper function of the mitotic spindle for cell division. The consequence of this disruption is the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent aberrant chromosome segregation.

Core Mechanism: Induction of G2/M Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of a G2/M cell cycle arrest. This process is initiated by the binding of this compound to tubulin, which prevents the proper formation and function of the mitotic spindle.

The G2/M Checkpoint and the Role of the Cyclin B1/CDK1 Complex

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the Cyclin B1/CDK1 complex, also known as the Maturation-Promoting Factor (MPF). Activation of this complex is essential for entry into mitosis. The activity of the Cyclin B1/CDK1 complex is, in turn, controlled by a series of phosphorylation and dephosphorylation events.

The Spindle Assembly Checkpoint (SAC)

When microtubule-targeting agents like this compound disrupt the mitotic spindle, the Spindle Assembly Checkpoint (SAC) is activated. The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. Key proteins of the SAC, including MAD2, BUB1, and BUBR1, are recruited to unattached kinetochores and initiate a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).

The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1 and Securin, for degradation, which is a prerequisite for the onset of anaphase. By inhibiting the APC/C, the SAC ensures that Cyclin B1 levels remain high, thus keeping the Cyclin B1/CDK1 complex active and arresting the cell in mitosis.

Signaling Pathway of this compound-Induced G2/M Arrest

While direct experimental evidence detailing the complete signaling cascade for this compound is not extensively available in the public domain, a putative pathway can be constructed based on the known mechanisms of other tubulin-binding agents that act at the colchicine site.

Quantitative Data on this compound's Effects

Table 1: Hypothetical Dose-Response Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line (e.g., HCT116) after 24 hours.

| This compound Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control (0 nM) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |

| 10 nM | 50 ± 3.8 | 23 ± 2.9 | 27 ± 3.3 |

| 50 nM | 40 ± 3.5 | 18 ± 2.1 | 42 ± 4.1 |

| 100 nM | 25 ± 2.9 | 10 ± 1.8 | 65 ± 5.7 |

| 200 nM | 15 ± 2.1 | 8 ± 1.5 | 77 ± 6.2 |

Table 2: Hypothetical Time-Course Effect of this compound (at 100 nM) on Cell Cycle Distribution in a Cancer Cell Line (e.g., HCT116).

| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| 0 | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |

| 6 | 48 ± 4.0 | 22 ± 2.8 | 30 ± 3.5 |

| 12 | 35 ± 3.3 | 15 ± 2.0 | 50 ± 4.8 |

| 24 | 25 ± 2.9 | 10 ± 1.8 | 65 ± 5.7 |

| 48 | 20 ± 2.5 | 8 ± 1.6 | 72 ± 6.1 |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to investigate the effects of this compound on the cell cycle.

Cell Culture and Treatment

-

Culture human colorectal carcinoma (HCT116) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for the desired time points (e.g., 6, 12, 24, 48 hours). Ensure the final DMSO concentration does not exceed 0.1% in all wells.

Cell Cycle Analysis by Flow Cytometry

-

Following treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

-

Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 3,000 rpm for 3 minutes, discard the supernatant.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 3,000 rpm for 5 minutes and discard the ethanol.

-

Wash the cells with 1 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic candidate that targets a fundamental process in cancer cell proliferation. Its ability to disrupt microtubule dynamics and induce a G2/M cell cycle arrest underscores its potential as an anti-neoplastic agent. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to gather detailed quantitative data on its efficacy in various cancer models. The protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations and contribute to a deeper understanding of the therapeutic potential of this compound.

References

- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-261 Activity in the NCI-60 Cell Line Screen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-261 is a novel, orally bioavailable small molecule that has demonstrated significant anti-cancer activity in preclinical studies. Identified as a tubulin-targeting agent, this compound binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the activity of this compound in the National Cancer Institute's (NCI) 60 human cancer cell line screen (NCI-60), along with detailed experimental protocols and a visualization of its mechanism of action. While the complete cell line-specific dataset from the NCI-60 screen is not publicly available, this guide synthesizes the reported findings to offer valuable insights for researchers in oncology and drug development.

Introduction

The NCI-60 screen is a pivotal tool in the discovery and development of novel anti-cancer agents, providing a broad initial assessment of a compound's activity across a diverse panel of human cancer cell lines. This compound has been evaluated in this screen, revealing a potent and selective pattern of activity. This document serves as a technical resource, detailing the methodologies for assessing the activity of compounds like this compound and outlining its cellular mechanism of action.

Quantitative Data Presentation: NCI-60 Activity of this compound

While the full dataset of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for this compound across all 60 cell lines is not publicly accessible, published research provides a summary of its potent activity.

Table 1: Summary of this compound Activity in the NCI-60 Screen

| Parameter | Reported Value | Source |

| Mean GI50 | ~100 nM | [1] |

| High Potency | GI50 < 10 nM in 23 of the 60 cell lines | [2] |

This high level of activity, particularly the potent growth inhibition in a significant subset of the cell lines, underscores the potential of this compound as a broad-spectrum anti-cancer agent. The lack of publicly available, cell line-specific data prevents a detailed comparative analysis across different cancer types at this time.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol is based on the standardized methodology employed by the National Cancer Institute's Developmental Therapeutics Program.

Objective: To assess the in vitro anti-cancer activity of a test compound across a panel of 60 human cancer cell lines.

Materials:

-

NCI-60 cell lines

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth rate of each cell line.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity.

-

Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with TCA to determine the cell count at the time of drug addition.

-

Drug Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a vehicle control (e.g., DMSO).

-

Incubation with Drug: Incubate the plates for an additional 48 hours under the same conditions.

-

Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.

-

Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

-

Data Acquisition: Read the absorbance at 515 nm using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each cell line at each drug concentration and determine the GI50, TGI, and LC50 values.

Experimental Workflow for NCI-60 Screening

Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in culture dishes and allow them to attach overnight.

-

Drug Treatment: Treat the cells with the test compound at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Washing: Wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes to fix and permeabilize the cells.

-

Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of a test compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer

-

Test compound (e.g., this compound)

-

Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

-

96-well plates

-

Spectrophotometer with temperature control

Procedure:

-

Preparation: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include vehicle, positive, and negative controls.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Signaling Pathway Visualization

This compound's primary mechanism of action is the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin. This interference with the normal process of microtubule polymerization and depolymerization activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to apoptosis.

Conclusion

This compound is a potent tubulin-targeting agent with significant anti-proliferative activity across a broad range of human cancer cell lines, as demonstrated by its low nanomolar mean GI50 in the NCI-60 screen. Its mechanism of action, involving the disruption of microtubule function and subsequent G2/M cell cycle arrest, is a well-validated strategy in cancer therapy. The detailed protocols provided in this guide offer a framework for the further investigation of this compound and other novel anti-cancer compounds. While the absence of detailed, publicly available NCI-60 data for this compound limits a comprehensive cell line-specific analysis, the existing evidence strongly supports its continued development as a promising therapeutic candidate. Further studies to elucidate the specific molecular determinants of sensitivity to this compound are warranted and will be crucial for its clinical translation.

References

Methodological & Application

LP-261 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-261 is a novel, orally active tubulin-targeting agent that demonstrates potent anti-angiogenic and antitumor properties. It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization. This interference with microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] These characteristics make this compound a promising candidate for cancer therapy. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: Tubulin Polymerization Inhibition